1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene
CAS No.:
Cat. No.: VC13765837
Molecular Formula: C20H14N4
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H14N4 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 1-[4-(benzimidazol-1-yl)phenyl]benzimidazole |
| Standard InChI | InChI=1S/C20H14N4/c1-3-7-19-17(5-1)21-13-23(19)15-9-11-16(12-10-15)24-14-22-18-6-2-4-8-20(18)24/h1-14H |
| Standard InChI Key | XJKDWBBZAPRNFF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |
| Canonical SMILES | C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N4C=NC5=CC=CC=C54 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a central benzene ring substituted at the 1 and 4 positions with benzimidazole groups. Each benzimidazole unit comprises a fused benzene and imidazole ring, with the nitrogen atoms at the 1-position of the imidazole moiety participating in conjugation with the aromatic system. This arrangement confers rigidity and planar geometry, facilitating π-π stacking interactions in solid-state configurations .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | PubChem | |
| Molecular Weight | 310.4 g/mol | PubChem |
| CAS Registry Number | 1186302-88-4 | PubChem |
| IUPAC Name | 1-[4-(benzimidazol-1-yl)phenyl]benzimidazole | PubChem |
Isomerism and Stereochemistry
The para substitution pattern distinguishes this compound from its ortho and meta analogs, such as 1,2-bis(benzimidazol-2-yl)benzene (CAS 4506-61-0) and 1,3-bis(1-methylbenzimidazol-2-yl)benzene (CAS 141045-26-3). Unlike these variants, the para orientation optimizes symmetry, reducing steric hindrance and enhancing crystallinity .
Synthesis and Production
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance yield and purity. Purification techniques such as recrystallization from dimethyl sulfoxide (DMSO) or column chromatography are critical for obtaining analytical-grade material .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar aprotic solvents like DMSO (10 mM stock solutions are standard) . Its stability is contingent on storage conditions, with recommended storage at -20°C under inert atmospheres to prevent degradation .
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility in DMSO | 10 mM at 25°C | GlpBio |
| Melting Point | Not reported | — |
| Stability | 6 months at -80°C | GlpBio |
Spectroscopic Characterization
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NMR Spectroscopy: Predicted NMR signals include aromatic protons (δ 7.2–8.3 ppm) and imidazole NH protons (δ 12–13 ppm) .
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Mass Spectrometry: ESI-MS likely shows a molecular ion peak at m/z 310.4 ([M+H]) .
Crystallographic Analysis
Crystal Structure
Single-crystal X-ray diffraction data (CCDC 845345) reveal a monoclinic crystal system with space group . The dihedral angle between the benzimidazole rings and the central benzene ring is approximately 45°, indicative of moderate conjugation. Intermolecular N–H···N hydrogen bonds stabilize the lattice, contributing to a high melting point and thermal stability .
Table 3: Crystallographic Parameters
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